molecular formula C28H28O4Si B101627 Tetrakis(4-methylphenyl) orthosilicate CAS No. 16714-41-3

Tetrakis(4-methylphenyl) orthosilicate

Cat. No. B101627
CAS RN: 16714-41-3
M. Wt: 456.6 g/mol
InChI Key: QVRHUEBADCVHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrakis(4-methylphenyl) orthosilicate, also known as TMPS, is an organosilicon compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in most organic solvents. TMPS is a versatile reagent that is used for the synthesis of various organic and inorganic compounds.

Mechanism Of Action

Tetrakis(4-methylphenyl) orthosilicate reacts with water to form silicic acid, which can then condense to form siloxane bonds. The siloxane bonds can further condense to form silsesquioxane polymers or MOFs. The reaction mechanism of Tetrakis(4-methylphenyl) orthosilicate is complex and depends on various factors such as pH, temperature, and the presence of other reagents.

Biochemical And Physiological Effects

Tetrakis(4-methylphenyl) orthosilicate does not have any direct biochemical or physiological effects as it is not used as a drug. However, it is important to handle Tetrakis(4-methylphenyl) orthosilicate with care as it is a toxic and flammable liquid. It can cause skin and eye irritation and can be harmful if ingested or inhaled.

Advantages And Limitations For Lab Experiments

Tetrakis(4-methylphenyl) orthosilicate has several advantages for lab experiments. It is a versatile reagent that can be used for the synthesis of a wide range of compounds. It is also relatively easy to handle and has a long shelf life. However, Tetrakis(4-methylphenyl) orthosilicate has some limitations as well. It is a toxic and flammable liquid that requires careful handling. It can also react with water and other reagents, which can complicate the reaction mechanism.

Future Directions

There are several future directions for the use of Tetrakis(4-methylphenyl) orthosilicate in scientific research. One potential application is in the synthesis of new silsesquioxane polymers with improved properties such as higher thermal stability and mechanical strength. Another potential application is in the synthesis of new MOFs with enhanced gas storage and separation properties. Tetrakis(4-methylphenyl) orthosilicate can also be used in the synthesis of new materials for drug delivery and catalysis. Overall, Tetrakis(4-methylphenyl) orthosilicate is a versatile reagent that has potential applications in various fields of scientific research.

Synthesis Methods

Tetrakis(4-methylphenyl) orthosilicate can be synthesized by the reaction of tetraethyl orthosilicate (TEOS) with 4-methylphenol in the presence of a catalyst such as hydrochloric acid. The reaction takes place at room temperature and the product is obtained in high yield. The chemical equation for the synthesis of Tetrakis(4-methylphenyl) orthosilicate is as follows:
TEOS + 4-methylphenol → Tetrakis(4-methylphenyl) orthosilicate + ethanol

Scientific Research Applications

Tetrakis(4-methylphenyl) orthosilicate is widely used in scientific research for the synthesis of various organic and inorganic compounds. It is used as a reagent in the preparation of silsesquioxane polymers, which have potential applications in nanotechnology, catalysis, and drug delivery. Tetrakis(4-methylphenyl) orthosilicate is also used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. Tetrakis(4-methylphenyl) orthosilicate is a versatile reagent that can be used for the synthesis of a wide range of compounds.

properties

CAS RN

16714-41-3

Product Name

Tetrakis(4-methylphenyl) orthosilicate

Molecular Formula

C28H28O4Si

Molecular Weight

456.6 g/mol

IUPAC Name

tetrakis(4-methylphenyl) silicate

InChI

InChI=1S/C28H28O4Si/c1-21-5-13-25(14-6-21)29-33(30-26-15-7-22(2)8-16-26,31-27-17-9-23(3)10-18-27)32-28-19-11-24(4)12-20-28/h5-20H,1-4H3

InChI Key

QVRHUEBADCVHJB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)O[Si](OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)O[Si](OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C

Other CAS RN

16714-41-3

Origin of Product

United States

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